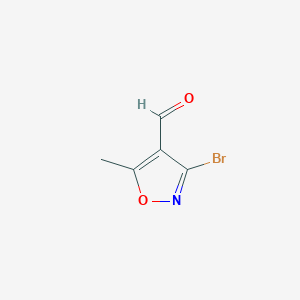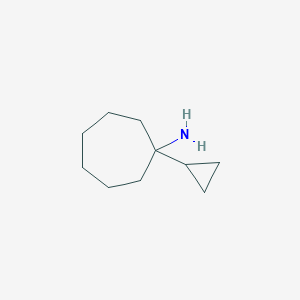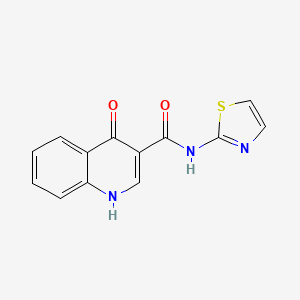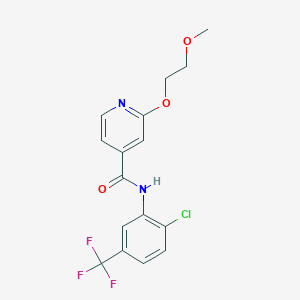![molecular formula C7H5F3OS B2995025 2-[(Trifluoromethyl)sulfanyl]phenol CAS No. 33185-56-7](/img/structure/B2995025.png)
2-[(Trifluoromethyl)sulfanyl]phenol
Übersicht
Beschreibung
“2-[(Trifluoromethyl)sulfanyl]phenol” is a chemical compound with the CAS Number: 33185-56-7 . It has a molecular weight of 194.18 and its IUPAC name is 2-(trifluoromethylthio)phenol .
Molecular Structure Analysis
The InChI code for “2-[(Trifluoromethyl)sulfanyl]phenol” is 1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-[(Trifluoromethyl)sulfanyl]phenol” is a powder that is stored at room temperature . It has a melting point of 35-37 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate for Biaryls Production The compound has been employed as a synthetic intermediate in the metal-free regiocontrolled dehydrogenative C-H/C-H cross-coupling of aryl sulfoxides with phenols. This process, facilitated by trifluoroacetic anhydride, allows for the ortho-selective coupling of both substrates, yielding biaryl products with functional groups compatible with further synthetic applications, including the synthesis of π-expanded heteroarenes such as unprecedented 7,12-dioxa[8]helicene (Yanagi et al., 2016).
Copper-Catalyzed C-S Coupling/C-H Functionalization Another application involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, where 2-[(Trifluoromethyl)sulfanyl]phenol derivatives are synthesized from simple phenols and aromatic halides. This transformation highlights the compound's role in facilitating the construction of new C–S bonds, thereby expanding its utility in organic synthesis (Runsheng Xu et al., 2010).
Corrosion Inhibition The compound's derivatives have been studied for their inhibitory effects on the corrosion of mild steel in hydrochloric acid solution, demonstrating significant protection against corrosion. This research suggests potential applications in materials science, particularly in corrosion prevention strategies (Behpour et al., 2008).
SuFEx Click Chemistry for Drug Functionalization Significantly, the compound plays a role in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a transformative approach in drug discovery. This methodology enables the conversion of phenolic compounds into their respective arylfluorosulfate derivatives, thereby facilitating late-stage functionalization of known drugs to assess their biological activities rapidly (Zilei Liu et al., 2018).
Electrochemical Studies In the realm of electrochemistry, derivatives of 2-[(Trifluoromethyl)sulfanyl]phenol have been analyzed for their corrosion inhibition properties on mild steel, revealing their potential in protective coatings to mitigate corrosion in acidic environments. This application underscores the compound's relevance in enhancing material longevity and integrity (M. Behpour et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVDFUUJJILMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994943.png)

![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)
![(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994947.png)
![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)




![[(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate](/img/structure/B2994959.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2994960.png)
![4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2994961.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)
![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)